Cas no 3002506-67-1 (1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol)

1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol
- 3002506-67-1
-
- インチ: 1S/C11H14BrFO2/c1-3-4-8(14)10-7(12)5-6-9(15-2)11(10)13/h5-6,8,14H,3-4H2,1-2H3
- InChIKey: XNACWDMXVDDJPH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1C(CCC)O)F)OC
計算された属性
- せいみつぶんしりょう: 276.01612g/mol
- どういたいしつりょう: 276.01612g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 29.5Ų
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB605671-1g |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol; . |
3002506-67-1 | 1g |
€659.60 | 2024-07-19 | ||
abcr | AB605671-5g |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol; . |
3002506-67-1 | 5g |
€2218.40 | 2024-07-19 | ||
abcr | AB605671-250mg |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol; . |
3002506-67-1 | 250mg |
€355.80 | 2024-07-19 |
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol 関連文献
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1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-olに関する追加情報
Introduction to 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol and Its Significance in Modern Chemical Research
1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol, with the CAS number 3002506-67-1, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, featuring a complex aromatic structure with bromine, fluoro, and methoxy substituents, presents a unique set of properties that make it valuable for various applications, particularly in the development of novel therapeutic agents.
The structural features of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol contribute to its versatility in synthetic chemistry. The presence of a bromine atom at the 6-position of the phenyl ring enhances its reactivity, making it a useful intermediate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl structures, which are common motifs in many active pharmaceutical ingredients (APIs). The fluoro substituent at the 2-position introduces electron-withdrawing properties, influencing the electronic distribution across the aromatic system and potentially affecting the compound's metabolic stability and bioavailability.
The methoxy group at the 3-position adds another layer of functional diversity, allowing for further derivatization through nucleophilic substitution or etherification reactions. This flexibility makes 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol a valuable building block for medicinal chemists seeking to optimize drug-like properties such as solubility, lipophilicity, and target binding affinity.
In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with neurological disorders. The aromatic ring system of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol suggests potential interactions with central nervous system (CNS) receptors. Preliminary studies have indicated that derivatives of this compound may exhibit activity against targets involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The fluorine atom, in particular, has been shown to enhance blood-brain barrier penetration, a critical factor for CNS drug discovery.
The butan-1-ol moiety at the other end of the molecule provides a hydrophilic extension that can influence both the pharmacokinetic profile and the overall solubility of potential drug candidates. This feature is particularly important for oral formulations, where solubility often dictates bioavailability. Researchers have been exploring ways to fine-tune this hydrophobic/hydrophilic balance by modifying the length or composition of the aliphatic chain to achieve optimal pharmacokinetic properties.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol. Molecular modeling studies have helped predict its interactions with biological targets, providing insights into potential binding modes and affinity. These predictions are often validated through experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The integration of computational methods with experimental data has accelerated the discovery process, enabling researchers to design more effective derivatives with fewer synthetic trials.
The synthesis of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol presents both challenges and opportunities. While the availability of bromo-, fluoro-, and methoxylated aromatic precursors simplifies some synthetic steps, careful control over reaction conditions is necessary to avoid unwanted side products. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the biaryl core of this compound. Additionally, protecting group strategies are often employed to ensure selective functionalization at different sites within the molecule.
In conclusion, 1-(6-Bromo-2-fluoro-3-methoxyphenyl)butan-1-ol represents a promising scaffold for pharmaceutical development. Its unique structural features offer a rich palette for medicinal chemists to explore new therapeutic avenues. As research continues to uncover novel applications for this compound, it is likely to remain a cornerstone in the quest for innovative treatments across various disease areas.
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